molecular formula C16H18N4O2 B2708963 1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2198265-98-2

1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No. B2708963
CAS RN: 2198265-98-2
M. Wt: 298.346
InChI Key: KXFXGTWFSDPKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes a 3,4-dihydro-2H-1-benzopyran-2-carbonyl group, an azetidin-3-yl group, and a 1H-1,2,3-triazole group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple heterocyclic groups. The 3,4-dihydro-2H-1-benzopyran-2-carbonyl group is a type of chroman, the azetidin-3-yl group is a type of azetidine, and the 1H-1,2,3-triazole group is a type of triazole .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1H-1,2,3-triazole group could potentially undergo reactions with nucleophiles or electrophiles, and the 3,4-dihydro-2H-1-benzopyran-2-carbonyl group could potentially undergo reactions typical of carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the carbonyl group in the 3,4-dihydro-2H-1-benzopyran-2-carbonyl moiety could potentially influence the compound’s reactivity and polarity .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing derivatives of azetidin-2-one and thiazolidin-4-one incorporating pyrazole moieties, which exhibit significant biological activities. These compounds are synthesized through condensation reactions and characterized by analytical and spectral methods, indicating the chemical versatility of this scaffold for generating biologically active compounds (Abeed, Youssef, & Hegazy, 2017).

Antimicrobial Activity

A series of 1,4-disubstituted 1,2,3-triazoles containing benzofused N-heteroaromatic moieties have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi. This research showcases the antimicrobial potential of triazole derivatives, highlighting their importance in the development of new antibacterial and antifungal agents (Kaushik et al., 2016).

Anticancer and Antioxidant Properties

Compounds derived from N-acyl imidates and heterocyclic amines, leading to fused heterocyclic 1,3,5-triazines, have been investigated for their anticancer and antioxidant activities. Some of these compounds have shown promising results against cancer cell lines and exhibited significant antioxidant capacity, suggesting potential applications in cancer treatment and prevention of oxidative stress-related diseases (Bekircan et al., 2005).

Application in Hydroamination Catalysis

New Rhodium(I) and Iridium(I) complexes containing mixed pyrazolyl–1,2,3-triazolyl ligands have been synthesized and characterized. These complexes have been applied as catalysts for hydroamination, demonstrating the utility of triazole derivatives in facilitating chemical transformations, which is crucial for synthesizing complex organic molecules (Hua et al., 2012).

Antitubercular Activity

Synthesis and evaluation of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives have shown significant antibacterial activities, including against Mycobacterium tuberculosis. This research contributes to the ongoing search for effective antitubercular agents, addressing the global challenge of tuberculosis (Ellouz et al., 2018).

properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(15-6-5-13-3-1-2-4-14(13)22-15)19-9-12(10-19)11-20-8-7-17-18-20/h1-4,7-8,12,15H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFXGTWFSDPKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.